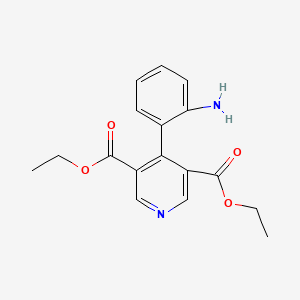

Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate

Description

Properties

Molecular Formula |

C17H18N2O4 |

|---|---|

Molecular Weight |

314.34 g/mol |

IUPAC Name |

diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C17H18N2O4/c1-3-22-16(20)12-9-19-10-13(17(21)23-4-2)15(12)11-7-5-6-8-14(11)18/h5-10H,3-4,18H2,1-2H3 |

InChI Key |

HCFSVXFPEKWOGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1C2=CC=CC=C2N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

General Procedure

- Reactants: Diethyl acetoacetate (2 equivalents), 2-aminobenzaldehyde (1 equivalent), and ammonium acetate (1.2 equivalents).

- Solvent: Ethanol or acetonitrile.

- Conditions: Reflux under stirring for 4 to 6 hours.

- Work-up: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization from ethanol/hexane mixtures.

This method yields this compound or its close analogs with good yields (typically 70-80%) and high purity.

Reaction Scheme

$$

2 \text{ (diethyl acetoacetate)} + 1 \text{ (2-aminobenzaldehyde)} + 1.2 \text{ (ammonium acetate)} \xrightarrow[\text{reflux}]{\text{ethanol}} \text{this compound}

$$

Advantages

- One-pot synthesis reduces reaction time and purification steps.

- Uses readily available starting materials.

- Environmentally benign solvents like ethanol are preferred.

Oxidative Cyclization Using Propargylamine and Diethyl Butynedioate

Another synthetic route involves the oxidative cyclization of propargylamine with diethyl butynedioate in the presence of hydrogen peroxide as an oxidant.

Method Details

- Reactants: Propargylamine, diethyl butynedioate, hydrogen peroxide.

- Solvent: Ethanol.

- Temperature: 60–70 °C (optimal 65 °C).

- Reaction time: 11–13 hours (optimal 12 hours).

- Molar ratios: Propargylamine : diethyl butynedioate : hydrogen peroxide = 1 : 1 : 1.5.

Work-up Procedure

- After reaction completion, ethanol is distilled off under atmospheric pressure.

- The residue is extracted with ethyl acetate and washed with water and saturated brine.

- Ethyl acetate is recovered by distillation.

- The concentrated product is purified by vacuum distillation at 6 mmHg, collecting fractions boiling at 165–170 °C.

Outcome

This method yields diethyl pyridine-3,5-dicarboxylate derivatives with high purity and yield, suitable as intermediates for further functionalization to introduce the aminophenyl group.

Post-Synthetic Functionalization: Introduction of 2-Aminophenyl Group

After obtaining the diethyl pyridine-3,5-dicarboxylate core, the 2-aminophenyl substituent can be introduced by:

- Palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination using appropriate aryl halides or boronic acids.

- Nucleophilic aromatic substitution if the pyridine ring is suitably activated.

- Direct condensation with 2-aminobenzaldehyde in the cyclization step as described in section 2.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| Hantzsch-type cyclocondensation | Diethyl acetoacetate, 2-aminobenzaldehyde, ammonium acetate | Reflux in ethanol, 4-6 h | 70-80 | One-pot, simple, good yield | Commonly used for 4-substituted pyridines |

| Oxidative cyclization with hydrogen peroxide | Propargylamine, diethyl butynedioate, H2O2 | 65 °C, 12 h, ethanol solvent | High | High purity, mild oxidant | Requires careful control of peroxide addition |

| Palladium-catalyzed cross-coupling | Preformed pyridine dicarboxylate, 2-aminophenyl halide/boronic acid | Pd catalyst, base, organic solvent | Variable | Versatile, allows diverse substitution | Requires expensive catalysts and ligands |

Research Results and Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the structure of the synthesized compound, showing characteristic signals for the pyridine ring, ester groups, and aminophenyl substituent.

- Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition.

- Purity assessments by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) demonstrate high product purity.

- Reaction optimization studies indicate that solvent choice, temperature, and reactant molar ratios significantly affect yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,5-Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3,5-Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and functional roles:

Key Observations:

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., NO₂, CF₂H) reduce melting points compared to electron-donating groups (e.g., OCH₃) . The 2-aminophenyl group in the target compound may enhance solubility due to hydrogen bonding, contrasting with hydrophobic 4-chlorophenyl analogs .

Biological Activity :

- Nifedipine : The 2-nitrophenyl group and dimethyl ester are critical for calcium antagonism, whereas diethyl esters (e.g., compound 3b ) may exhibit altered pharmacokinetics due to increased lipophilicity .

- Cytotoxicity : Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate shows potent activity against HeLa cells (IC₅₀ = 2.3 µM), suggesting aryl halide substituents enhance anticancer effects .

Chemosensing Applications :

- The hydrazone derivative DAS, synthesized from diethyl 4-(4-nitrophenyl)pyridine-3,5-dicarboxylate, demonstrates reversible Ni²⁺ detection via colorimetric changes (λₐᵦₛ = 320 nm) . This highlights the role of formyl and hydrazide groups in metal coordination.

Synthetic Pathways :

Biological Activity

Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C17H18N2O4

- Molecular Weight : 314.34 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CCOC(=O)C1=CN=CC(=C1C2=CC=CC=C2N)C(=O)OCC

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate the activity of certain proteins involved in cellular signaling pathways, which can lead to diverse biological effects such as:

- Inhibition of Enzymatic Activity : The compound has demonstrated potential as an inhibitor for specific enzymes like JMJD5 and AspH, which are involved in post-translational modifications of proteins. This inhibition can affect cellular processes such as gene expression and cell proliferation .

- Anticancer Properties : Preliminary studies suggest that derivatives of pyridine dicarboxylates exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) indicates that modifications can enhance selectivity and potency against cancer cells .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds.

| Study | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Study 1 | JMJD5 Inhibition | 17.9 | JMJD5 |

| Study 2 | AspH Inhibition | ~20 | AspH |

| Study 3 | Cytotoxicity in Cancer Cells | <10 | Various Cancer Cell Lines |

Case Studies

- JMJD5 Inhibition : A study investigated the inhibitory effects of this compound on JMJD5 using a solid-phase extraction coupled to mass spectrometry (SPE-MS) assay. The compound exhibited a moderate inhibitory effect with an IC50 value around 17.9 µM, indicating its potential as a lead compound for further development in targeting this enzyme .

- Anticancer Activity : Another research effort focused on the cytotoxic effects of pyridine derivatives on various cancer cell lines. The results showed that certain derivatives displayed significant cytotoxicity with IC50 values below 10 µM, suggesting that structural modifications could enhance their therapeutic potential against cancer .

Q & A

Q. What are the standard synthetic routes for Diethyl 4-(2-aminophenyl)pyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis , a multicomponent reaction involving:

- 2-aminobenzaldehyde (aromatic aldehyde),

- ethyl acetoacetate (β-ketoester),

- ammonium acetate (ammonia source).

Q. Methodology :

- Stir reactants at 343 K for 3 hours in ethanol or methanol, followed by purification via flash chromatography (silica gel, hexane/ethyl acetate) .

- Key monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Table 1 : Synthetic Approaches and Yields

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| 2-aminobenzaldehyde, ethyl acetoacetate, NH₄OAc | 343 K, 3 h, ethanol | ~70% | |

| Pyridinedicarboxylic acid derivatives | Esterification (ethanol) | 82–99% |

Q. What spectroscopic and crystallographic methods are used for structural characterization?

Primary techniques :

- X-ray crystallography : Resolves molecular conformation (e.g., flattened boat dihydropyridine ring, dihedral angles between substituents) .

- NMR/IR spectroscopy : Confirms functional groups (e.g., ester carbonyl peaks at ~1700 cm⁻¹ in IR; aromatic proton signals in ¹H NMR) .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Advanced tip : Use SQUEEZE routines (PLATON software) to model solvent-accessible voids in crystal structures .

Advanced Research Questions

Q. How do substituent electronic effects influence molecular conformation and reactivity?

- Steric/electronic factors : The 2-aminophenyl group induces a perpendicular orientation relative to the dihydropyridine ring (dihedral angle ~88°), affecting π-π stacking and hydrogen-bonding networks .

- Conformational analysis : Synperiplanar alignment of ester carbonyl groups enhances intermolecular N–H⋯O hydrogen bonds, stabilizing crystal packing .

Experimental validation : Compare XRD data of analogues (e.g., 4-chlorophenyl vs. methoxyphenyl derivatives) to correlate substituents with lattice energy .

Q. What strategies mitigate low yields in Hantzsch reactions due to competing side reactions?

Common challenges :

- Imine formation vs. cyclocondensation.

- Regioselectivity issues with unsymmetrical aldehydes.

Q. Solutions :

Q. How can computational methods predict synthetic feasibility and biological activity?

- Retrosynthetic planning : AI models (e.g., Template_relevance Reaxys) propose routes based on reaction databases .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., NADH mimics) .

- Docking studies : Model interactions with cardiovascular or neurological receptors (e.g., calcium channels) using crystal structure data .

Q. What protocols ensure purity in pharmacological assays?

- Chromatographic purification : Use HPLC with C18 columns (MeCN/H₂O mobile phase) to resolve ester hydrolysis byproducts .

- Impurity profiling : Limit dimethyl/nitrophenyl analogues to <0.2% via USP methods .

- Stability testing : Store under inert atmosphere to prevent oxidation of the 1,4-dihydropyridine ring .

Q. How are lanthanide complexes of pyridinedicarboxylates used in materials science?

- Coordination polymers : Combine with succinate ligands to form microporous MOFs for gas storage or catalysis .

- Luminescence studies : Eu³+/Tb³+ complexes exhibit metal-centered emission, applicable in sensors .

Synthesis : Solvothermal reactions (e.g., 120°C, 72 h) with H₂pydc and Ln(NO₃)₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.